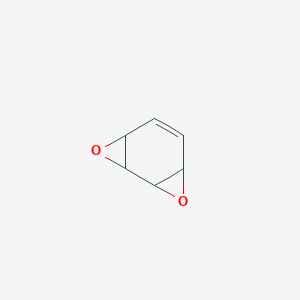

syn-Benzene dioxide

Description

syn-Benzene dioxide (C₆H₆O₂) is a cyclic organic compound characterized by two oxygen atoms in a syn configuration on the benzene ring. It serves as a critical intermediate in synthesizing regioisomeric dihydrodiols and dioxocins. A chemoenzymatic approach using cis-2,3-dihydrodiol metabolites of monosubstituted benzenes (e.g., halobenzenes, toluene) enables its enantiopure synthesis . Key properties include:

- Tautomerism: Exists in equilibrium with 1,4-dioxocin, a valence tautomer. The equilibrium ratio depends on substituent position and temperature .

- Applications: Used to produce 3,4-cis-dihydrodiols via reduction and 1,2-(ipso)-cis-dihydrodiols through thermal racemization. This methodology uniquely provides access to all three cis-dihydrodiol regioisomers of monosubstituted benzenes .

Properties

CAS No. |

174690-27-8 |

|---|---|

Molecular Formula |

C6H6O2 |

Molecular Weight |

110.11 g/mol |

IUPAC Name |

3,8-dioxatricyclo[5.1.0.02,4]oct-5-ene |

InChI |

InChI=1S/C6H6O2/c1-2-4-6(8-4)5-3(1)7-5/h1-6H |

InChI Key |

LWOLJZRFQMSDAZ-UHFFFAOYSA-N |

SMILES |

C1=CC2C(O2)C3C1O3 |

Canonical SMILES |

C1=CC2C(O2)C3C1O3 |

Other CAS No. |

174690-27-8 |

Synonyms |

3,8-Dioxatricyclo[5.1.0.02,4]oct-5-ene |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Rearrangements and Racemization

syn-Benzene dioxide undergoes thermal rearrangements at elevated temperatures (>80°C), forming an eight-membered 1,4-dioxocin ring via electrocyclic ring-opening . This process is accompanied by racemization due to the transient oxepine intermediate . Key observations include:

-

Temperature-dependent stability :

Reaction Temperature Product Optical Activity 25°C This compound Enantiopure 80–100°C 1,4-Dioxocin Racemic -

Mechanism : The reaction proceeds through a -sigmatropic shift followed by electrocyclic ring-opening .

Epoxidation and Dihydrodiol Formation

This compound participates in epoxidation and hydrolysis reactions:

-

Epoxidation with dimethyldioxirane (DMD) :

-

Hydrolysis :

Cycloaddition Reactions

This compound reacts with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form stable cycloadducts:

-

Reaction :

-

Structural confirmation : X-ray crystallography shows a bicyclo[2.2.2]octene framework with retained syn stereochemistry .

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts this compound to 3,4-cis-dihydrodiols with retention of configuration .

-

Oxidation : Reacts with O₂ or quinones to form ortho-quinone derivatives, which are implicated in oxidative DNA damage .

Biological Interactions

In metabolic pathways, this compound acts as an intermediate:

-

Glutathione conjugation : Forms 1-(S-glutathionyl)-cyclohexa-3,5-dien-2-ol, which dehydrates to S-phenylglutathione .

-

pH-dependent efficiency :

pH Reaction Rate (k, M⁻¹s⁻¹) Major Product 7.0 0.05 Phenol (via rearrangement) 10.0 2.1 S-Phenylmercapturic acid

Stability and Reactivity Profile

Comparison with Similar Compounds

Tautomeric Behavior

syn-Benzene dioxide exhibits a dynamic equilibrium with 1,4-dioxocin, influenced by substituents:

Functional Advantages

- Regioselectivity : The chemoenzymatic route allows access to all three cis-dihydrodiol regioisomers (1,2-, 2,3-, and 3,4-), overcoming limitations of traditional oxidation methods .

- Enantiopurity : Enantiopure this compound intermediates enable asymmetric synthesis, though thermal racemization requires careful control .

Comparison with Other Benzene Derivatives (from )

While lists benzene derivatives (e.g., benzoic acid, toluene derivatives), this compound differs functionally:

Q & A

Q. What are the established synthetic routes for enantiopure syn-benzene dioxide, and how do reaction conditions influence diastereomeric purity?

Methodological Answer: this compound is synthesized via chemoenzymatic oxidation of monosubstituted benzene derivatives. For example, cis-2,3-dihydrodiol intermediates derived from halobenzenes or toluene are enzymatically oxidized to form enantiopure this compound. Key variables include:

- Enzyme specificity : Selectivity for cis-dihydroxylation (e.g., toluene dioxygenase).

- Temperature control : Thermal racemization of intermediates can occur, requiring strict temperature regulation (typically <0°C) .

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and reduce side reactions.

Validation: Monitor reaction progress using chiral HPLC and confirm absolute configuration via X-ray crystallography of crystalline derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound and its tautomeric forms?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR distinguishes this compound from its 1,4-dioxocin tautomer. Look for characteristic shifts:

Q. How should researchers validate synthetic yields and reproducibility across laboratories?

Methodological Answer:

- Protocol standardization : Document solvent purity, enzyme batch numbers, and temperature gradients.

- Interlaboratory validation : Share samples with collaborating labs for independent replication (e.g., via round-robin testing).

- Data repositories : Deposit raw spectral data in platforms like Zenodo or institutional databases to enable third-party verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric equilibrium ratios of this compound derivatives?

Methodological Answer: Discrepancies arise from substituent electronic effects and measurement conditions. To address this:

- Variable-temperature NMR : Quantify equilibrium shifts between −50°C and 25°C.

- DFT calculations : Model substituent effects on tautomer stability (e.g., electron-withdrawing groups favor dioxocin form) .

- Crystallography under controlled conditions : Compare solid-state vs. solution-phase ratios to identify environmental biases .

Q. What strategies optimize regioselectivity in the synthesis of this compound-derived cis-dihydrodiols?

Methodological Answer: Regioselectivity is controlled by:

- Substrate engineering : Introduce steric hindrance (e.g., ortho-substituted benzenes) to direct enzymatic oxidation.

- Directed evolution of enzymes : Modify dioxygenase active sites to favor 1,2- or 3,4-cis-dihydroxylation .

- Statistical design of experiments (DoE) : Use factorial designs to optimize pH, temperature, and co-solvent ratios for maximal yield of target regioisomer .

Q. How should researchers reconcile conflicting literature data on the stability of this compound in aqueous vs. non-aqueous media?

Methodological Answer:

- Controlled degradation studies : Perform kinetic assays under varying pH and humidity.

- Advanced analytics : Employ LC-MS/MS to track decomposition products (e.g., quinones or epoxides).

- Meta-analysis : Systematically compare studies using criteria from (e.g., primary vs. secondary sources, instrument calibration standards) .

Data Management & Validation

Q. What frameworks ensure ethical data sharing while protecting sensitive chemical data?

Methodological Answer:

Q. How can mixed-methods approaches address contradictions in mechanistic studies of this compound reactivity?

Methodological Answer: Integrate:

- Quantitative data : Kinetic isotope effects (KIE) for bond cleavage.

- Qualitative data : Electron density maps from X-ray crystallography.

- Triangulation : Cross-validate results using independent techniques (e.g., EPR for radical intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.